molecular formula C17H21IN4O2 B1400771 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 1268273-94-4

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1400771
CAS No.: 1268273-94-4
M. Wt: 440.3 g/mol
InChI Key: WTHORNFWMVPXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H21IN4O2 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Neuroprotection

Research by Ohkubo et al. (1994) explored novel pyrimidine derivatives for their anti-anoxic (AA) activity, which can be crucial for cerebral protection. Their study included compounds related to 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine, suggesting potential application in neuroprotective therapies (Ohkubo et al., 1994).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which included pyrimidine derivatives. These compounds showed significant anti-inflammatory and analgesic activities. This research indicates the potential of pyrimidine compounds, such as this compound, in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Potential in Imaging and Radiochemistry

Wang et al. (2018) focused on the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for potential use in PET (Positron Emission Tomography) imaging. This suggests that pyrimidine derivatives, similar in structure to this compound, could be valuable in medical imaging and diagnostics (Wang et al., 2018).

Antiviral Activity Exploration

The study by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues demonstrated antiviral properties against human cytomegalovirus and herpes simplex virus. This indicates that pyrimidine derivatives, including those structurally related to this compound, could have potential applications in antiviral drug development (Saxena et al., 1990).

Applications in Receptor Targeting

Squarcialupi et al. (2016) synthesized pyrazolo[4,3-d]pyrimidine derivatives to target human A1 and A2A adenosine receptors. This research suggests a potential application of similar pyrimidine compounds in the modulation of these receptors, which are important in various physiological processes (Squarcialupi et al., 2016).

Synthesis of Heterocyclic Compounds

Quiroga et al. (2008) explored the synthesis of pyrazolo[1,5-a]pyrimidines, indicating the versatility of pyrimidine derivatives in creating diverse heterocyclic compounds. Such studies show the broad applicability of compounds like this compound in synthetic chemistry (Quiroga et al., 2008).

Properties

IUPAC Name

5-iodo-4-[(4-methoxyphenyl)methoxy]-2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21IN4O2/c1-21-7-9-22(10-8-21)17-19-11-15(18)16(20-17)24-12-13-3-5-14(23-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHORNFWMVPXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=C(C=C3)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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